2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran
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Overview
Description
2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. The presence of fluorine atoms also imparts unique physical and chemical properties, such as high thermal stability and low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran typically involves multiple steps, starting from readily available fluorinated precursors. One common method involves the reaction of pentafluorobenzaldehyde with octafluorobutyl trifluoromethyl ketone under specific conditions to form the desired pyran ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and supercritical fluid extraction can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel fluorinated compounds and polymers.
Medicine: Explored for its potential use in drug development due to its unique properties and stability.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to interact with fluorine-specific receptors and enzymes, modulating their activity. Additionally, its stability and resistance to degradation make it an ideal candidate for long-term studies and applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorothiophenol
Uniqueness
Compared to these similar compounds, 2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran stands out due to its unique pyran ring structure and the presence of multiple fluorine atoms. This combination imparts exceptional stability, low reactivity, and unique physical properties, making it highly valuable for various scientific and industrial applications .
Properties
CAS No. |
88179-52-6 |
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Molecular Formula |
C10F16O |
Molecular Weight |
440.08 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]pyran |
InChI |
InChI=1S/C10F16O/c11-1-2(12)4(14)27-5(15,3(1)13)7(17,18)8(19,20)6(16,9(21,22)23)10(24,25)26 |
InChI Key |
GFVSQLYBVUOTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(OC(=C1F)F)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)F)F)F |
Origin of Product |
United States |
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